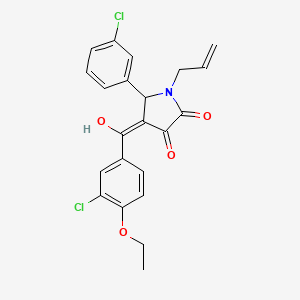

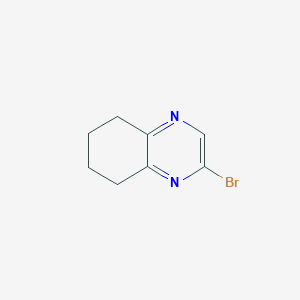

![molecular formula C24H23N5OS B2977983 4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole CAS No. 1030120-53-6](/img/structure/B2977983.png)

4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has been carried out in various studies .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using 1H NMR spectra. For example, the 1H NMR spectra of isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further studies are needed to fully understand the chemical reactions involved in the synthesis of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole”.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR, 1H NMR, and mass spectral data followed by elemental analysis . More specific information about the physical and chemical properties of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Anticancer Applications

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has shown promising antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents. The structural similarity to known anticancer compounds and the incorporation of privileged structures like triazole, oxadiazole, and thiadiazole rings play a crucial role in their effectiveness (Kaneko et al., 2020). Additionally, fused 1,2,4-triazoles prepared via oxidative intramolecular cyclization have demonstrated potent antiproliferative activity against various cell lines, indicating their utility as cytotoxic agents (Zheng et al., 2015).

Antiviral and Antimicrobial Applications

Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized with potential antiviral and antimicrobial activities. These compounds, including their pyrimido-quinoxaline isosteres, have been evaluated for their efficacy against pathogenic organisms and viruses, showcasing their broad-spectrum antimicrobial properties (Henen et al., 2011).

Antitubercular Applications

The development of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines under solvent-free conditions has led to compounds with significant antitubercular activity. This research underlines the advantages of organic reactions under solvent-free conditions for developing new pharmacologically active compounds (Sekhar et al., 2011).

Adenosine Receptor Antagonism

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have been prepared as potent adenosine receptor antagonists, with potential therapeutic applications as novel and rapid-acting antidepressant agents. These compounds exhibit optimal activity by reducing immobility in behavioral despair models, suggesting their possible use in treating depression (Sarges et al., 1990).

Membranotropic Properties

The solubility and membranotropic properties of novel quinoxaline derivatives, including those containing triazole and quinoxaline moieties, have been explored, revealing their potential integration within lipid bilayers and the enhancement of their properties when encapsulated in nanocontainers (Mirgorodskaya et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWOUVFFKJRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

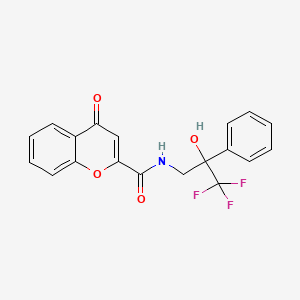

![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2977904.png)

![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

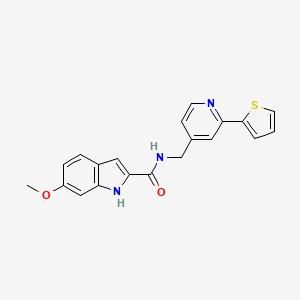

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

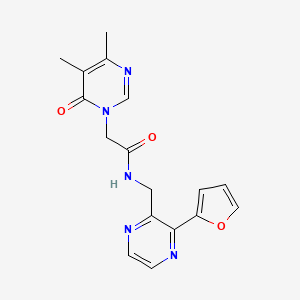

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)